1-Iodo-2,3,4,5-tetramethylbenzene;3-(4-methylpiperidin-1-yl)propan-1-amine
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Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 3-(4-methylpiperidin-1-yl)propan-1-amine are two distinct chemical compounds. The former is an iodinated aromatic compound, while the latter is an amine derivative. Both compounds have unique properties and applications in various fields of chemistry and industry.
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under reflux conditions to ensure complete iodination .
3-(4-methylpiperidin-1-yl)propan-1-amine: can be synthesized through a multi-step process starting from 4-methylpiperidine. The first step involves the alkylation of 4-methylpiperidine with 3-chloropropan-1-amine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene .
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
3-(4-methylpiperidin-1-yl)propan-1-amine: can undergo:
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for more complex molecules. It is also used in the preparation of radiolabeled compounds for medical imaging and research .
3-(4-methylpiperidin-1-yl)propan-1-amine: has applications in medicinal chemistry as an intermediate in the synthesis of pharmaceuticals. It is also used in the development of agrochemicals and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action for 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles .
3-(4-methylpiperidin-1-yl)propan-1-amine: acts as a nucleophile in various chemical reactions due to the presence of the amine group. It can form stable complexes with metal ions and participate in hydrogen bonding .
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: is similar to other iodinated aromatic compounds such as 1-iodo-2,4,6-trimethylbenzene and 1-iodo-3,5-dimethylbenzene. its unique substitution pattern and steric hindrance make it distinct in terms of reactivity and applications .
3-(4-methylpiperidin-1-yl)propan-1-amine: is similar to other piperidine derivatives such as 3-(piperidin-1-yl)propan-1-amine and 3-(4-ethylpiperidin-1-yl)propan-1-amine. Its unique methyl substitution on the piperidine ring provides different steric and electronic properties .
Properties
Molecular Formula |
C19H33IN2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;3-(4-methylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H13I.C9H20N2/c1-6-5-10(11)9(4)8(3)7(6)2;1-9-3-7-11(8-4-9)6-2-5-10/h5H,1-4H3;9H,2-8,10H2,1H3 |
InChI Key |
AYFVDMOKHKVBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCN.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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